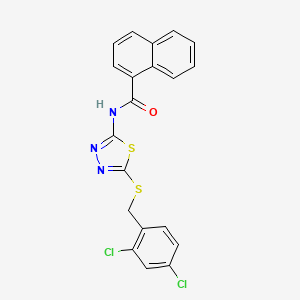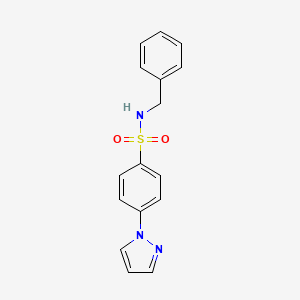
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a hydroxy group, a cyanide group, and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE can be achieved through several synthetic routes
-
Condensation Reaction
Reactants: 3,4,5-trimethoxybenzaldehyde, 4-hydroxycoumarin
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux for several hours
-
Cyanation Reaction
Reactant: Intermediate product from the condensation reaction
Reagent: Cyanide source (e.g., sodium cyanide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagent: Potassium permanganate (KMnO4)
Conditions: Aqueous medium, room temperature
-
Reduction
Reagent: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, reflux
-
Substitution
Reagent: Electrophile (e.g., bromine)
Conditions: Acetic acid, room temperature
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chromen-2-one core and the trimethoxyphenyl group contributes to its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanide group can participate in nucleophilic reactions. The trimethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.
Receptors: Modulation of receptor activity, leading to therapeutic effects.
Signaling Pathways: Interference with signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4-dimethoxyphenyl)-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl acetate
Uniqueness
Compared to similar compounds, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE stands out due to the presence of the trimethoxyphenyl group, which enhances its biological activity and electronic properties. This makes it a more potent candidate for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H15NO6 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)chromene-3-carbonitrile |
InChI |
InChI=1S/C19H15NO6/c1-23-15-6-10(7-16(24-2)18(15)25-3)17-12-5-4-11(21)8-14(12)26-19(22)13(17)9-20/h4-8,21H,1-3H3 |
Clave InChI |
GXFRIPBZRDXKOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)
![N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14941704.png)

![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B14941723.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)
![1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14941739.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)

![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)
